molecular formula C13H12N6O B11727547 7-amino-N-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboximidamide

7-amino-N-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboximidamide

Cat. No.: B11727547
M. Wt: 268.27 g/mol
InChI Key: RAMNODYDPXPHCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-amino-N-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboximidamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have attracted significant interest in pharmaceutical research due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-N-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboximidamide typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile with suitable reagents . The reaction conditions often include the use of deep eutectic solvents (DES) which provide a benign environment, high yield, and simple work-up procedures .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of scalable and environmentally friendly methods, such as those involving DES, is preferred for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

7-amino-N-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 7-amino-N-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboximidamide involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-amino-N-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboximidamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit CDKs and induce apoptosis in cancer cells sets it apart from other similar compounds .

Properties

Molecular Formula

C13H12N6O

Molecular Weight

268.27 g/mol

IUPAC Name

7-amino-N'-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboximidamide

InChI

InChI=1S/C13H12N6O/c14-11-6-10(8-4-2-1-3-5-8)17-13-9(12(15)18-20)7-16-19(11)13/h1-7,20H,14H2,(H2,15,18)

InChI Key

RAMNODYDPXPHCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)N)C(=NO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.